molecular formula C12H6F3NS B13603741 8-(Trifluoromethyl)thieno[3,2-f]quinoline

8-(Trifluoromethyl)thieno[3,2-f]quinoline

Katalognummer: B13603741
Molekulargewicht: 253.24 g/mol
InChI-Schlüssel: XTOPLOXQEHQEOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Trifluoromethyl)thieno[3,2-f]quinoline is a fluorinated quinoline derivative known for its unique chemical structure and properties. The incorporation of a trifluoromethyl group into the thienoquinoline framework enhances its biological activity and chemical stability, making it a compound of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 8-(Trifluoromethyl)thieno[3,2-f]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with trifluoromethyl-substituted benzaldehyde in the presence of a catalyst can yield the desired compound. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

8-(Trifluoromethyl)thieno[3,2-f]quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8-(Trifluoromethyl)thieno[3,2-f]quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including liquid crystals and organic electronics

Wirkmechanismus

The mechanism of action of 8-(Trifluoromethyl)thieno[3,2-f]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

8-(Trifluoromethyl)thieno[3,2-f]quinoline can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific trifluoromethyl substitution on the thienoquinoline framework, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H6F3NS

Molekulargewicht

253.24 g/mol

IUPAC-Name

8-(trifluoromethyl)thieno[3,2-f]quinoline

InChI

InChI=1S/C12H6F3NS/c13-12(14,15)7-5-9-8-3-4-17-11(8)2-1-10(9)16-6-7/h1-6H

InChI-Schlüssel

XTOPLOXQEHQEOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CS2)C3=C1N=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.